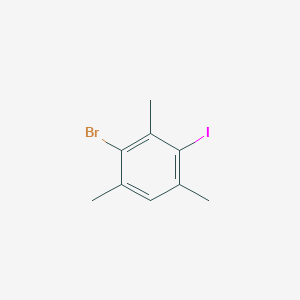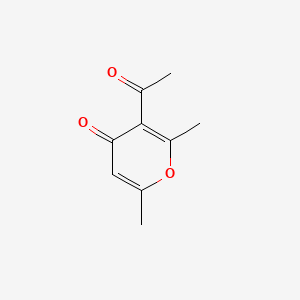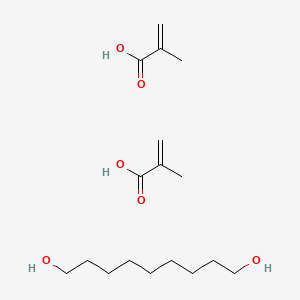
2-(4-Bromo-3,5-difluorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile typically involves the reaction of 4-bromo-3,5-difluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-(4-Bromo-3,5-difluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts, arylboronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetonitriles, while coupling reactions can produce biaryl compounds .
科学研究应用
2-(4-Bromo-3,5-difluorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
- 2-(4-Bromo-2-fluorophenyl)acetonitrile
- 2,4-Difluorophenylacetonitrile
Comparison: Compared to its analogs, 2-(4-Bromo-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C8H4BrF2N |
|---|---|
分子量 |
232.02 g/mol |
IUPAC 名称 |
2-(4-bromo-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 |
InChI 键 |
APKXIJBKHXGPAX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)Br)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)




![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)




![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

